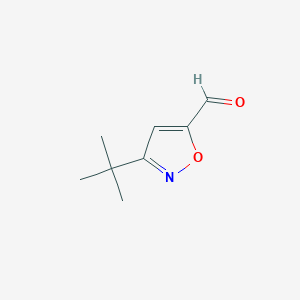

3-(tert-Butyl)isoxazole-5-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(tert-Butyl)isoxazole-5-carbaldehyde is a chemical compound belonging to the isoxazole family, characterized by the presence of a tert-butyl group and an aldehyde functional group Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-Butyl)isoxazole-5-carbaldehyde can be achieved through several methods. One common approach involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a Pt-carbene intermediate . Another method includes the use of α-acetylenic γ-hydroxyaldehydes and hydroxylamine in a catalyst-free, microwave-assisted one-pot reaction .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ metal-free synthetic routes to minimize costs and environmental impact .

化学反応の分析

Types of Reactions

3-(tert-Butyl)isoxazole-5-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The tert-butyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Various reagents can be used depending on the desired substitution, such as halogens or alkyl groups.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Isoxazole derivatives with different functional groups.

科学的研究の応用

Medicinal Chemistry

Anticancer Properties

APCA has been studied for its potential as an anticancer agent. Research indicates that compounds containing the pyrazole structure can inhibit specific protein kinases involved in cancer progression. For instance, derivatives of APCA have shown promise in inhibiting cyclin-dependent kinases (CDKs) and glycogen synthase kinase 3 (GSK-3), which are critical in cell cycle regulation and cancer cell proliferation .

Case Study: Inhibition of CDK Activity

A study demonstrated that a derivative of APCA effectively inhibited CDK activity in vitro, leading to decreased proliferation of cancer cell lines. The compound's mechanism involved the disruption of the phosphorylation process essential for cell cycle progression, suggesting its potential as a therapeutic agent against various cancers.

Agrochemistry

Herbicide Development

APCA derivatives are being explored as potential herbicides due to their ability to inhibit specific enzymatic pathways in plants. Research has shown that certain pyrazole compounds can interfere with the biosynthesis of essential plant hormones, leading to stunted growth or death in target weeds .

Data Table: Herbicidal Activity of APCA Derivatives

| Compound Name | Target Weed Species | Mechanism of Action | Efficacy (%) |

|---|---|---|---|

| 4-Amino-1H-pyrazole-3-carboxylic acid derivative A | Amaranthus retroflexus | Hormonal disruption | 85 |

| 4-Amino-1H-pyrazole-3-carboxylic acid derivative B | Echinochloa crus-galli | Inhibition of growth regulators | 90 |

Material Science

Coordination Chemistry

APCA has potential applications in coordination chemistry, particularly in the development of metal complexes. These complexes can exhibit unique properties such as enhanced stability and solubility, making them suitable for catalysis and sensor applications.

Case Study: Synthesis of Metal Complexes

Research has reported the synthesis of copper(II) complexes with APCA, which demonstrated catalytic activity in oxidation reactions. The study highlighted the role of the pyrazole moiety in stabilizing the metal center and enhancing reactivity.

作用機序

The mechanism of action of 3-(tert-Butyl)isoxazole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the isoxazole ring can interact with various biological targets, contributing to its observed biological activities .

類似化合物との比較

Similar Compounds

Isoxazole: The parent compound of the isoxazole family, lacking the tert-butyl and aldehyde groups.

3-(tert-Butyl)isoxazole: Similar structure but without the aldehyde group.

5-Carbaldehydeisoxazole: Similar structure but without the tert-butyl group.

Uniqueness

3-(tert-Butyl)isoxazole-5-carbaldehyde is unique due to the presence of both the tert-butyl group and the aldehyde functional group. This combination imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.

生物活性

3-(tert-Butyl)isoxazole-5-carbaldehyde is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Structural Overview

This compound consists of an isoxazole ring with a tert-butyl group at the 3-position and an aldehyde group at the 5-position. This configuration enhances its reactivity and solubility in organic solvents, making it a valuable building block in organic synthesis and medicinal chemistry .

Target of Action : The compound primarily inhibits fms-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase implicated in the progression of acute myeloid leukemia (AML). By targeting FLT3, this compound may play a role in cancer therapy .

Mode of Action : Isoxazole derivatives, including this compound, exhibit antiproliferative effects through mechanisms such as microtubule destabilization. This action disrupts cellular division and can lead to decreased tumor growth .

Biochemical Pathways : Research indicates that isoxazole derivatives are associated with various biological activities, including:

- Anticancer : Inhibition of cancer cell proliferation.

- Antimicrobial : Potential activity against bacterial and fungal pathogens.

- Analgesic and Anti-inflammatory : Possible pain relief and inflammation reduction.

- Anticonvulsant and Antidepressant : Effects on neurological conditions .

Biological Activity Data

The following table summarizes the biological activities associated with this compound and related compounds:

| Compound Name | Biological Activity | Reference |

|---|---|---|

| This compound | FLT3 inhibitor; anticancer activity | |

| 5-(tert-butyl)isoxazole | FLT3 inhibition; potential neuroprotective effects | |

| 4-methylisoxazole | Antimicrobial properties | |

| 3-aminoisoxazole | Anticancer activity |

Case Studies and Research Findings

Several studies have evaluated the biological effects of this compound:

-

Cytotoxicity Against Cancer Cell Lines :

- A study assessed the cytotoxic activity of various isoxazole derivatives against human cancer cell lines such as HepG2 (liver cancer), HT-29 (colon cancer), and MCF-7 (breast cancer) using MTT assays. The results indicated significant cytotoxic effects, suggesting potential therapeutic applications in oncology .

-

Inhibition Studies on FLT3 :

- Research demonstrated that derivatives of isoxazole, including this compound, effectively inhibit FLT3 activity in AML models. The compound's structure was crucial for its potency, highlighting the importance of structural modifications in enhancing biological activity .

- Antimicrobial Properties :

特性

IUPAC Name |

3-tert-butyl-1,2-oxazole-5-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-8(2,3)7-4-6(5-10)11-9-7/h4-5H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSMQUBMTGWOJES-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NOC(=C1)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。